molecular formula C17H38NO4P B1459742 Dodecyl-d25-phosphocholine CAS No. 861924-55-2

Dodecyl-d25-phosphocholine

Cat. No. B1459742
CAS RN: 861924-55-2
M. Wt: 376.61 g/mol
InChI Key: JIEKULUKSDKCJM-JEYGRLBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl-d25-phosphocholine is a significant biochemical reagent belonging to the phospholipid class. It is commonly used for membrane protein structure determination using NMR . This compound has also been employed to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane. Notably, This compound micelles induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)) .


Synthesis Analysis

The synthesis of This compound involves the combination of a dodecyl group with a phosphocholine headgroup . The specific synthetic pathways and methods may vary, but the resulting compound is a detergent with unique properties .


Chemical Reactions Analysis

The thermodynamic properties of micellization for This compound have been studied using isothermal titration calorimetry . Additionally, NMR relaxation measurements explore the molecular mobility of DPC-containing micelles, while diffusion measurements determine the micelle size. The compound exhibits a critical micelle concentration (CMC) of approximately 1.5 mM . Interestingly, mixed systems of This compound and sodium dodecyl sulfate (SDS) tend to form two types of micelles at lower temperatures, transitioning to a single-step micellization process at higher temperatures .


Physical And Chemical Properties Analysis

  • Dynamic Behavior : Heterogeneous dynamic behavior of methylene protons in the micellar system

Mechanism of Action

Dodecyl-d25-phosphocholine interacts with biological membranes, mimicking their properties. It plays a crucial role in membrane protein studies , providing an environment suitable for proper folding and stability. Its unique structure allows for effective NMR spectroscopy investigations .

Safety and Hazards

Dodecyl-d25-phosphocholine is not for human or veterinary use . Researchers should exercise caution and follow safety protocols when handling this compound .

properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-1-(trimethylazaniumyl)tetradecan-2-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKULUKSDKCJM-JEYGRLBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C[N+](C)(C)C)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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